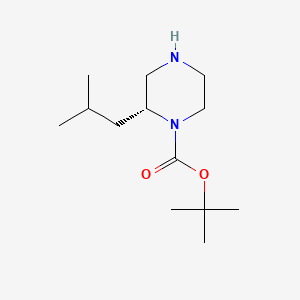

(R)-1-Boc-2-Isobutylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGGVOBNOVOVAM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660011 | |

| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217599-13-7 | |

| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of (R)-1-Boc-2-isobutylpiperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic characteristics of (R)-1-Boc-2-isobutylpiperazine, a chiral monosubstituted piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents predicted data based on the analysis of closely related analogs and general principles of spectroscopic interpretation for Boc-protected amines. Detailed experimental protocols for the synthesis and spectroscopic analysis of similar compounds are also provided to guide researchers in their work.

Chemical Structure and Properties

This compound, also known as tert-butyl (R)-2-isobutylpiperazine-1-carboxylate, is a piperazine derivative where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, and the adjacent carbon atom at the 2-position is substituted with an isobutyl group, conferring chirality to the molecule.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | tert-butyl (R)-2-isobutylpiperazine-1-carboxylate |

| CAS Number | 1217599-13-7 |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| Appearance | Expected to be a solid or oil |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (t-butyl) | ~1.45 | s | 9H |

| Isobutyl -CH(CH₃)₂ | ~0.90 | d | 6H |

| Isobutyl -CH(CH₃)₂ | ~1.70 | m | 1H |

| Isobutyl -CH₂- | ~1.2-1.4 | m | 2H |

| Piperazine ring protons | ~2.5-4.0 | m | 7H |

| Piperazine -NH- | ~1.5-2.5 (broad) | s | 1H |

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| Boc -C(CH₃)₃ | ~28.5 |

| Boc -C(CH₃)₃ | ~80.0 |

| Boc -C=O | ~155.0 |

| Isobutyl -CH(CH₃)₂ | ~22.5 |

| Isobutyl -CH(CH₃)₂ | ~25.0 |

| Isobutyl -CH₂- | ~40-45 |

| Piperazine C2 | ~55-60 |

| Piperazine ring carbons | ~45-55 |

Predicted IR and MS Data

Table 4: Predicted IR and MS Data

| Spectroscopic Technique | Predicted Values |

| IR (Infrared) Spectroscopy (cm⁻¹) | ~3300-3400 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch) |

| MS (Mass Spectrometry) (m/z) | Expected [M+H]⁺: 243.2067 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Boc-protected piperazines and their spectroscopic characterization. These protocols are based on common laboratory practices and can be adapted for the synthesis and analysis of this compound.

General Synthesis of N-Boc-piperazines

The synthesis of N-Boc-piperazine derivatives can be achieved through several methods. A common approach involves the direct Boc-protection of the corresponding piperazine.

Protocol 1: Boc Protection of a Substituted Piperazine

-

Dissolution: Dissolve the starting piperazine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents), to the solution.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol 3: Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Protocol 4: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in positive ion mode.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general process from chemical synthesis to structural confirmation using various spectroscopic techniques.

(R)-1-Boc-2-isobutylpiperazine: A Chiral Scaffold for Innovations in Drug Discovery

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-isobutylpiperazine is a chiral heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While direct biological activity of this specific molecule is not extensively documented, its true value lies in its role as a versatile, stereochemically defined building block for the synthesis of novel therapeutic agents. The piperazine ring system is a well-established "privileged scaffold," a molecular framework known to bind to multiple biological targets with high affinity.[1][2] This, combined with the specific chirality introduced by the (R)-isobutyl group, makes this compound a crucial intermediate in the development of potent and selective drug candidates, particularly those targeting the central nervous system (CNS).[1] This technical guide explores the potential biological relevance of this compound by examining its synthetic utility and the pharmacological activities of the classes of molecules that can be derived from it.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The tert-butyloxycarbonyl (Boc) protecting group plays a critical role in modulating its reactivity, allowing for selective functionalization.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (R)-2-isobutylpiperazine-1-carboxylate hydrochloride | [3] |

| CAS Number | 1217482-29-5 | [3] |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [3] |

| Molecular Weight | 278.82 g/mol | [3] |

| Chirality | (R)-configuration | [1] |

| Purity | Typically ≥95% | [3] |

Synthetic Utility and Experimental Protocols

The primary utility of this compound is as a precursor in organic synthesis. The Boc group serves as a temporary protecting group for one of the nitrogen atoms of the piperazine ring, enabling selective reactions at the other nitrogen.[4]

General Experimental Protocol: Deprotection of the Boc Group

The removal of the Boc group is a prerequisite for further functionalization of the piperazine core. This is typically achieved under acidic conditions.

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware

-

-

Procedure:

-

Dissolve this compound in a suitable organic solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid or a solution of HCl in an organic solvent dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting crude salt can be neutralized with a base, such as saturated sodium bicarbonate solution, and the free amine extracted with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected (R)-2-isobutylpiperazine.

-

Subsequent Functionalization Reactions

Once deprotected, the resulting (R)-2-isobutylpiperazine, a secondary amine, can undergo a variety of chemical transformations to build more complex molecules.[1] These reactions include:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.[4]

-

N-Arylation: Coupling with aryl halides, often catalyzed by a transition metal catalyst (e.g., Buchwald-Hartwig amination), to form N-arylpiperazines.

-

Amide Bond Formation: Acylation with carboxylic acids or their derivatives (e.g., acyl chlorides, activated esters) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-substituted piperazines.[1]

Potential Biological Activities of Derivatives

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][5] By utilizing this compound, researchers can stereoselectively synthesize compounds with potential activities in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs feature a piperazine moiety. Derivatives can be designed to target various neurotransmitter receptors, such as dopamine (D2) and serotonin (5-HT1A) receptors, which are implicated in psychiatric disorders.[6]

-

Anticancer Activity: The piperazine ring is present in several anticancer agents. Novel derivatives can be synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7]

-

Antimicrobial and Antiviral Agents: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiviral compounds. For instance, some derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7]

-

Anti-inflammatory and Analgesic Effects: Recent studies have shown that certain piperazine-2,5-dione derivatives exhibit significant anti-inflammatory and analgesic properties.[8]

This compound stands out not for its intrinsic biological activity, but for its enabling role in the synthesis of stereochemically pure, next-generation therapeutics. Its unique combination of a privileged piperazine scaffold and a defined chiral center provides medicinal chemists with a powerful tool to explore new chemical space and develop drugs with improved efficacy and safety profiles. The strategic use of this building block will undoubtedly continue to contribute to the discovery of novel treatments for a wide range of diseases, from neurological disorders to cancer and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride 95% | CAS: 1217482-29-5 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Boc-2-isobutylpiperazine: A Chiral Scaffold for Advanced Drug Discovery

(R)-1-Boc-2-isobutylpiperazine is a valuable chiral building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecular architectures for novel therapeutics. Its rigid piperazine core, combined with the stereodefined isobutyl substituent and the versatile Boc protecting group, offers a unique three-dimensional framework that is instrumental in establishing specific interactions with biological targets. This technical guide provides an in-depth overview of its synthesis, properties, and applications, empowering researchers to leverage this key intermediate in their drug discovery programs.

The piperazine moiety is a well-recognized privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The introduction of a chiral center at the 2-position, as seen in this compound, allows for the exploration of stereospecific binding interactions, a critical aspect in the development of potent and selective drug candidates.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic transformations and for understanding the compound's behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage | Store in a cool, dry place away from incompatible substances. |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in chiral drug synthesis. A common and efficient strategy involves starting from the readily available chiral pool amino acid, L-leucine, which possesses the desired (R)-stereochemistry at the α-carbon. The overall synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound from L-leucine.

Experimental Protocols

Step 1: Reduction of L-Leucine to (R)-2-Amino-4-methyl-1-pentanol

-

Materials: L-Leucine, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Sodium sulfate (anhydrous).

-

Procedure:

-

A solution of L-leucine in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then refluxed for 4-6 hours.

-

After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

-

The resulting slurry is filtered, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield (R)-2-amino-4-methyl-1-pentanol.

-

Step 2: Synthesis of (R)-2-Isobutylpiperazine via Aza-Michael Addition

A key step in the formation of the piperazine ring is the intramolecular aza-Michael addition. This can be achieved through a multi-step sequence starting from the chiral amino alcohol.

-

Materials: (R)-2-Amino-4-methyl-1-pentanol, Chloroacetyl chloride, Triethylamine, Ammonia, a suitable solvent like Dichloromethane (DCM).

-

Procedure (Illustrative):

-

The amino alcohol is first converted to an N-protected intermediate.

-

This is followed by the introduction of a second nitrogen atom and a group amenable to cyclization.

-

A subsequent intramolecular cyclization, often via an aza-Michael type reaction, forms the piperazine ring.

-

Reduction of any carbonyl groups yields the desired (R)-2-isobutylpiperazine.

-

Step 3: Boc Protection of (R)-2-Isobutylpiperazine

-

Materials: (R)-2-Isobutylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (or another suitable base), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

To a solution of (R)-2-isobutylpiperazine and triethylamine in anhydrous DCM at 0 °C, a solution of Boc₂O in DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

-

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The isobutyl group can provide beneficial hydrophobic interactions within the binding pocket of a target protein, while the piperazine scaffold acts as a versatile linker or can be further functionalized.

The general workflow for incorporating this building block into a potential drug candidate is outlined below.

Caption: General workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of novel and stereochemically defined pharmaceutical agents. Its synthesis from readily available chiral precursors and its utility in constructing complex molecular frameworks make it an invaluable tool for medicinal chemists. The continued exploration of this and similar chiral piperazine derivatives is expected to lead to the discovery of new and improved therapies for a wide range of diseases.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-1-Boc-2-isobutylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for (R)-1-Boc-2-isobutylpiperazine is limited. This guide provides a comprehensive overview of the expected properties based on related piperazine derivatives and Boc-protected compounds, alongside detailed experimental protocols for determining these characteristics.

Introduction

This compound is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] The isobutyl group at the 2-position and the Boc group at the 1-position introduce specific steric and electronic features that influence the molecule's physicochemical properties. Understanding the solubility and stability of this compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and storage.[2]

This technical guide outlines the anticipated solubility and stability profile of this compound and provides robust, generalized experimental protocols to enable researchers to determine these properties empirically.

Solubility Profile

The solubility of a compound is a crucial factor in its biological activity and formulation. The structure of this compound, with its hydrophobic Boc and isobutyl groups and the polar piperazine ring, suggests a varied solubility profile in different solvents.

Expected Solubility Characteristics:

-

Aqueous Solubility: Due to the hydrophobic Boc and isobutyl moieties, low aqueous solubility is anticipated.[3] However, the piperazine nitrogens can be protonated at acidic pH, which would be expected to increase aqueous solubility.

-

Organic Solvents: Higher solubility is expected in a range of organic solvents, particularly those with moderate to low polarity such as dichloromethane, ethyl acetate, and alcohols like methanol and ethanol.[1][3][4]

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Piperazine ring contributes to some polarity, but hydrophobic groups limit solubility in water.[1][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good balance of polarity to solvate the piperazine core. |

| Nonpolar Aprotic | Dichloromethane, Chloroform, THF | High | Effective at solvating the hydrophobic Boc and isobutyl groups.[3] |

| Nonpolar | Hexanes, Toluene | Low | Insufficient polarity to effectively solvate the piperazine ring. |

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a sealed glass vial to ensure a saturated solution.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the vials for 24-48 hours to allow the system to reach equilibrium.[5]

-

Phase Separation: After incubation, let the vials stand to allow excess solid to settle. Centrifuge the vials to further separate the undissolved solid from the supernatant.[5]

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[5]

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. The solubility is typically reported in mg/mL or µM.[5]

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is largely dictated by the lability of the Boc protecting group. The Boc group is known for its stability in a wide range of conditions, but its sensitivity to acid allows for its selective removal.[6][7][8]

Table 2: General Stability of the Boc Protecting Group

| Condition | Reagents | Stability | Notes |

| Acidic (Strong) | Trifluoroacetic acid (TFA), HCl | Labile | The Boc group is readily cleaved under strong acidic conditions, releasing isobutene and carbon dioxide.[6][8] |

| Acidic (Mild) | Acetic Acid | Stable | Generally stable to milder acidic conditions. |

| Basic | Piperidine, NaOH, NaHCO₃ | Stable | Highly stable to basic conditions, providing orthogonality with base-labile protecting groups like Fmoc.[6][7] |

| Reductive | H₂, Pd/C | Stable | Stable to common catalytic hydrogenation conditions.[6] |

| Nucleophilic | Amines, Hydrazines | Stable | Resistant to attack by most nucleophiles.[7] |

| Oxidative | H₂O₂, m-CPBA | Stable | Generally stable to common oxidizing agents. |

| Thermal | Heat | Labile | Can undergo thermolytic cleavage at high temperatures (e.g., >150°C).[9] |

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways, which is crucial for developing stability-indicating analytical methods.[10][11]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal studies

-

Photostability chamber with UV and visible light sources

-

Validated stability-indicating HPLC method

Procedure:

A stock solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions.[10] A control sample is stored under normal conditions for comparison.

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of HCl solution.

-

Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of NaOH solution.

-

Keep at room temperature or heat gently for a specified period.

-

At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with H₂O₂ solution.

-

Keep the mixture at room temperature for a specified period.

-

Withdraw samples at various time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

-

Analyze samples after a specified duration of exposure.

-

Workflow for Forced Degradation Studies

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data for this compound remains proprietary or unpublished, a strong predictive understanding of its solubility and stability can be derived from the extensive knowledge of piperazine derivatives and Boc-protected amines. The compound is expected to have good solubility in common organic solvents and limited solubility in aqueous media, a characteristic that can be modulated by pH. The stability is primarily governed by the acid-labile Boc group, which is otherwise robust under basic, reductive, and nucleophilic conditions. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically determine the precise solubility and stability profiles, ensuring the successful application of this compound in drug development and other scientific endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. biomedres.us [biomedres.us]

The Emergence of (R)-1-Boc-2-isobutylpiperazine: A Key Chiral Building Block in Modern Drug Discovery

(R)-1-Boc-2-isobutylpiperazine , a chiral substituted piperazine, has emerged as a significant building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. While a detailed historical account of its initial discovery remains nuanced within the broader development of chiral piperazine scaffolds, its importance is underscored by its incorporation into patented novel compounds, particularly in the pursuit of advanced therapeutics. This technical guide provides an in-depth look at the synthesis, properties, and applications of this versatile intermediate, catering to researchers, scientists, and drug development professionals.

The Strategic Importance of Chiral Piperazines

Piperazine and its derivatives are considered "privileged structures" in drug discovery, meaning they are molecular frameworks that can interact with a variety of biological targets.[1][2] The introduction of a chiral center, as seen in this compound, adds a layer of stereospecificity that is crucial for optimizing drug-target interactions, enhancing efficacy, and minimizing off-target effects.[2] The "(R)" configuration and the isobutyl group at the 2-position, combined with the Boc protecting group at the 1-position, provide a synthetically versatile scaffold for the construction of diverse and potent bioactive molecules.

Synthesis and Characterization

While a singular seminal publication detailing the initial synthesis of this compound is not readily apparent, its preparation is often disclosed within patents for more complex molecules. A key example can be found in the patent literature, which describes its synthesis as a crucial intermediate.

Experimental Protocol: Synthesis of tert-butyl (2R)-2-isobutylpiperazine-1-carboxylate

A representative synthetic route involves a multi-step process, often starting from a chiral precursor. The following is a generalized protocol based on methods for analogous compounds:

Step 1: Synthesis of a Chiral Precursor (e.g., (R)-2-isobutylpiperazine)

The synthesis of the chiral piperazine core is a critical first step. This can be achieved through various asymmetric synthesis strategies or by resolution of a racemic mixture.

Step 2: Boc Protection

The subsequent step involves the protection of one of the nitrogen atoms of the piperazine ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to allow for selective functionalization of the other nitrogen atom.

-

To a solution of (R)-2-isobutylpiperazine in a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent), a base such as sodium bicarbonate or triethylamine is added.

-

Di-tert-butyl dicarbonate (Boc)₂O is then added portion-wise at a controlled temperature, typically 0 °C to room temperature.

-

The reaction is stirred until completion, which is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by separating the organic layer, washing with aqueous solutions to remove impurities, drying over an anhydrous salt (e.g., sodium sulfate), and concentrating under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes typical analytical data for this compound and its hydrochloride salt. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

| Property | This compound | This compound hydrochloride |

| CAS Number | 1217599-13-7[3] | 1217482-29-5[4] |

| Molecular Formula | C₁₃H₂₆N₂O₂[3] | C₁₃H₂₇ClN₂O₂[4] |

| Molecular Weight | 242.36 g/mol [3] | 278.82 g/mol [4] |

| Purity (Typical) | >95% | >95%[4] |

| Appearance | - | - |

| IUPAC Name | tert-butyl (2R)-2-isobutylpiperazine-1-carboxylate | tert-butyl (R)-2-isobutylpiperazine-1-carboxylate hydrochloride[4] |

Note: Specific yield and appearance data were not available in the searched literature.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its structural features allow for its incorporation into molecules targeting a range of therapeutic areas. The Boc-protected nitrogen allows for subsequent chemical transformations at the unprotected secondary amine, such as alkylation, acylation, or coupling with other molecular fragments to build more complex drug candidates.

While specific signaling pathways directly modulated by this compound itself are not documented, as it is primarily a synthetic intermediate, its presence in final drug molecules dictates their mechanism of action. The piperazine moiety is known to be a component of drugs targeting various receptors and enzymes.

Logical Workflow for Synthesis

The synthesis of this compound can be represented by the following logical workflow:

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic chemistry in the service of medicine. Its value lies in its specific chirality and functional group arrangement, which provide a reliable and versatile starting point for the development of novel therapeutics. As drug discovery continues to demand molecules with greater specificity and efficacy, the role of such precisely engineered chiral building blocks is set to become even more critical. Further research into new applications and more efficient synthetic routes for this and similar compounds will undoubtedly continue to be an active area of investigation for the pharmaceutical and chemical industries.

References

The Enigmatic Piperazine Core: Predicting the Mechanism of Action of (R)-1-Boc-2-isobutylpiperazine

A Technical Guide for Researchers in Drug Discovery

December 26, 2025

Abstract

This technical guide delves into the predictive analysis of the mechanism of action for the novel chemical entity, (R)-1-Boc-2-isobutylpiperazine. Recognizing that the tert-butyloxycarbonyl (Boc) group serves as a protecting moiety in chemical synthesis, this paper focuses on the potential biological activities of its deprotected counterpart, (R)-2-isobutylpiperazine. Based on extensive analysis of structurally analogous piperazine derivatives, we predict that (R)-2-isobutylpiperazine is likely to exhibit modulatory activity at central nervous system (CNS) targets, particularly dopamine and serotonin receptors. This document outlines a comprehensive, albeit hypothetical, workflow for the elucidation of its precise mechanism of action, complete with detailed experimental protocols and data presentation formats, to guide researchers in the early stages of drug discovery and development.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its presence in numerous approved drugs, particularly those targeting the CNS, underscores its therapeutic potential. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[1][3] The versatility of the piperazine core allows for fine-tuning of its pharmacological profile through substitution at its nitrogen atoms.

The compound of interest, this compound, features a Boc protecting group, suggesting its primary role as a synthetic intermediate.[4] The removal of this group yields the potentially pharmacologically active molecule, (R)-2-isobutylpiperazine. This guide will therefore focus on predicting and outlining the experimental validation of the mechanism of action for this deprotected compound.

Predicted Mechanism of Action of (R)-2-isobutylpiperazine

Based on the pharmacology of structurally related piperazine compounds, such as benzylpiperazine and various phenylpiperazine derivatives, we predict that (R)-2-isobutylpiperazine will primarily act as a modulator of monoaminergic systems in the CNS. The most probable targets are dopamine and serotonin receptors, with potential activity at monoamine transporters as well.

The isobutyl substituent at the 2-position of the piperazine ring is expected to influence the compound's lipophilicity and steric interactions with target proteins, thereby modulating its affinity and selectivity profile.

Primary Predicted Targets: Dopamine and Serotonin Receptors

Many arylpiperazine derivatives exhibit high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[5][6] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in neurotransmission and are implicated in the pathophysiology of numerous psychiatric disorders.

-

Dopamine D2 Receptor (D2R): Modulation of D2R is a key mechanism for antipsychotic and antidepressant drugs. We hypothesize that (R)-2-isobutylpiperazine may act as an antagonist or partial agonist at D2R.

-

Serotonin 5-HT1A Receptor (5-HT1AR): Agonism at 5-HT1AR is associated with anxiolytic and antidepressant effects.

-

Serotonin 5-HT2A Receptor (5-HT2AR): Antagonism at 5-HT2AR is a common feature of atypical antipsychotics and may contribute to antidepressant activity.

Predicted Signaling Pathways

The interaction of (R)-2-isobutylpiperazine with its predicted GPCR targets would initiate intracellular signaling cascades.

-

D2R Signaling: As a Gi/o-coupled receptor, activation of D2R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]

-

5-HT1AR Signaling: This receptor is also Gi/o-coupled, and its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP.[8]

-

5-HT2AR Signaling: This receptor is coupled to Gq/11, and its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9]

The following diagram illustrates the predicted primary signaling pathways for (R)-2-isobutylpiperazine.

Hypothetical Data Profile

To provide a tangible framework for the predicted mechanism of action, the following tables summarize hypothetical quantitative data for (R)-2-isobutylpiperazine, based on published data for structurally related compounds.

Table 1: In Vitro Receptor Binding Affinity

| Target | Radioligand | (R)-2-isobutylpiperazine Kᵢ (nM) | Reference Compound Kᵢ (nM) |

| Dopamine D₂ | [³H]-Spiperone | 45 | Haloperidol: 2.1 |

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 15 | Buspirone: 12.5 |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 80 | Risperidone: 3.2 |

| Norepinephrine Transporter | [³H]-Nisoxetine | >1000 | Desipramine: 1.1 |

| Serotonin Transporter | [³H]-Citalopram | >1000 | Citalopram: 1.8 |

| Dopamine Transporter | [³H]-WIN 35,428 | 250 | Cocaine: 98 |

Data is hypothetical and for illustrative purposes only, compiled from analogous compounds.[2][10][11]

Table 2: In Vitro Functional Activity

| Assay | Target | (R)-2-isobutylpiperazine EC₅₀/IC₅₀ (nM) | Efficacy (%) | Reference Compound |

| cAMP Inhibition | D₂ | IC₅₀: 65 | 40 (Partial Agonist) | Quinpirole (Full Agonist) |

| cAMP Inhibition | 5-HT₁ₐ | IC₅₀: 30 | 85 (Agonist) | 8-OH-DPAT (Full Agonist) |

| Calcium Flux | 5-HT₂ₐ | IC₅₀: 120 | 15 (Antagonist) | Ketanserin (Antagonist) |

Data is hypothetical and for illustrative purposes only, compiled from analogous compounds.[7][12]

Table 3: In Vivo Behavioral Effects

| Assay | Species | Dose (mg/kg) | Effect | Reference Compound |

| Locomotor Activity | Mouse | 1, 3, 10 | Biphasic (increase at low dose, decrease at high dose) | Amphetamine (increase) |

| Elevated Plus Maze | Rat | 1, 3, 10 | Increase in open arm time and entries | Diazepam (increase) |

| Forced Swim Test | Mouse | 3, 10, 30 | Decrease in immobility time | Fluoxetine (decrease) |

Data is hypothetical and for illustrative purposes only, compiled from analogous compounds.[12][13]

Experimental Protocols for Mechanism of Action Elucidation

The following section provides detailed methodologies for the key experiments required to validate the predicted mechanism of action of (R)-2-isobutylpiperazine.

Synthesis and Deprotection of this compound

The first step is the synthesis of the target compound and its deprotection to yield the active molecule.

-

Synthesis: The synthesis of this compound can be achieved through various established synthetic routes for piperazine derivatives.

-

Deprotection: The Boc group can be removed under acidic conditions. A common protocol involves dissolving the Boc-protected compound in a solvent such as dichloromethane (DCM) or methanol, followed by the addition of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the acid and solvent are removed, and the resulting salt is either used directly or neutralized to obtain the free base.[1]

In Vitro Pharmacology

These assays determine the affinity of the compound for its target receptors.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of (R)-2-isobutylpiperazine at dopamine D₂, serotonin 5-HT₁ₐ, 5-HT₂ₐ, and other relevant receptors and transporters.

-

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor in cell membranes.

-

Procedure:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest are cultured and harvested. The cells are lysed, and the membranes are isolated by centrifugation.

-

Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂) and increasing concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

These assays determine the functional consequence of the compound binding to its target (e.g., agonist, antagonist, partial agonist).

-

cAMP Assay (for D₂ and 5-HT₁ₐ receptors):

-

Objective: To measure the effect of (R)-2-isobutylpiperazine on adenylyl cyclase activity.

-

Principle: This assay quantifies the intracellular concentration of cAMP, a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors.

-

Procedure:

-

Cells expressing the receptor of interest are plated in a 384-well plate.

-

The cells are incubated with the test compound at various concentrations.

-

Adenylyl cyclase is stimulated with forskolin.

-

The reaction is stopped, and the cells are lysed.

-

The amount of cAMP produced is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

For agonist activity, the compound's ability to inhibit forskolin-stimulated cAMP production is measured. For antagonist activity, its ability to reverse the inhibition caused by a known agonist is determined.

-

-

-

Calcium Flux Assay (for 5-HT₂ₐ receptors):

-

Objective: To measure the effect of (R)-2-isobutylpiperazine on intracellular calcium mobilization.

-

Principle: This assay measures changes in intracellular calcium concentration, which is a downstream effect of Gq/11-coupled receptor activation.

-

Procedure:

-

Cells expressing the 5-HT₂ₐ receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are then exposed to the test compound.

-

Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader.

-

Agonist activity is determined by the compound's ability to induce a calcium signal, while antagonist activity is measured by its ability to block the signal induced by a known agonist.[14]

-

-

In Vivo Behavioral Pharmacology

These studies assess the effects of the compound on animal behavior, providing insights into its potential therapeutic applications.

-

Locomotor Activity:

-

Objective: To evaluate the stimulant or sedative effects of the compound.

-

Procedure: Mice are placed in an open-field arena, and their movement is tracked by an automated system for a set period after administration of the test compound.

-

-

Elevated Plus Maze (EPM):

-

Objective: To assess the anxiolytic or anxiogenic potential of the compound.[15]

-

Procedure: Rats or mice are placed in the center of a plus-shaped maze with two open and two enclosed arms. The time spent in and the number of entries into each type of arm are recorded. Anxiolytic compounds typically increase the time spent in the open arms.[12]

-

-

Forced Swim Test (FST):

-

Objective: To screen for potential antidepressant activity.

-

Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds are known to reduce the time of immobility.

-

Experimental and Logical Workflow

The following diagram outlines the proposed workflow for the comprehensive evaluation of (R)-2-isobutylpiperazine's mechanism of action.

Conclusion

While this compound is likely a synthetic intermediate, its deprotected form, (R)-2-isobutylpiperazine, holds potential as a novel CNS-active agent. Based on the extensive pharmacology of the piperazine scaffold, we predict a mechanism of action centered on the modulation of dopamine and serotonin receptors. The outlined experimental workflow provides a robust framework for the systematic investigation of this hypothesis. The successful characterization of (R)-2-isobutylpiperazine's mechanism of action will be a critical step in determining its therapeutic potential and guiding its future development as a candidate for treating psychiatric and neurological disorders. This technical guide serves as a comprehensive resource for researchers embarking on the early-stage discovery and characterization of novel piperazine-based therapeutics.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 9. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. mdpi.com [mdpi.com]

- 12. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Robust Fluorescent Calcium Indicator for Ca2+ Flux Assays in Living Cells | AAT Bioquest [aatbio.com]

- 15. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (R)-1-Boc-2-Isobutylpiperazine (CAS Number 1217599-13-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (R)-1-Boc-2-isobutylpiperazine, a chiral building block crucial in modern medicinal chemistry.

Core Compound Properties

This compound, identified by CAS number 1217599-13-7, is a valuable synthetic intermediate.[1][2] Its structure incorporates a piperazine ring, a widely recognized "privileged scaffold" in drug discovery due to its favorable physicochemical and biological properties.[3] The presence of the tert-butoxycarbonyl (Boc) protecting group and the chiral isobutyl substituent makes it a versatile tool for the asymmetric synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for Related Compounds |

| CAS Number | 1217599-13-7 | - |

| Molecular Formula | C13H26N2O2[1] | - |

| Molecular Weight | 242.36 g/mol [4] | - |

| Appearance | Light yellow to yellow solid-liquid mixture (for (R)-1-Boc-3-isobutylpiperazine) | - |

| Boiling Point | Predicted: 315.5±17.0 °C (for (R)-1-Boc-3-isobutylpiperazine)[5] | 258 °C at 760 mmHg (for 1-Boc-piperazine)[1] |

| Density | 0.962 g/cm³ (for (R)-1-Boc-3-isobutylpiperazine)[5] | 1.03 g/cm³ (for 1-Boc-piperazine)[1] |

| Solubility | Soluble in common organic solvents like ethyl acetate and methanol.[6][7] | Soluble in DMSO, ethyl acetate, methanol, and water (for 1-Boc-piperazine).[6][7] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] | Refrigerator (for 1-Boc-piperazine).[1] |

Synthesis and Experimental Protocols

General Experimental Protocol: N-Boc Protection of a Piperazine Derivative

This protocol is based on the well-established method of reacting a piperazine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-2-Isobutylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve (R)-2-isobutylpiperazine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise to the stirred mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Core Applications and Usage in Drug Development

This compound serves as a critical chiral building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS).

Key Synthetic Transformations:

The utility of this compound lies in the selective reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for transformations at the unprotected secondary amine.

-

Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the free secondary amine, enabling further functionalization at this position.

-

N-Arylation and N-Alkylation: The unprotected secondary amine can undergo nucleophilic substitution reactions, such as the Buchwald-Hartwig amination with aryl halides or reductive amination with aldehydes and ketones, to introduce a wide range of substituents.

-

Amide Coupling: The secondary amine can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amide bonds, a common linkage in pharmaceutical compounds.

The following diagram illustrates the general synthetic utility of a Boc-protected piperazine.

Caption: General synthetic transformations of this compound.

Role in Asymmetric Synthesis:

The defined stereochemistry at the C-2 position of this compound is crucial for the synthesis of enantiomerically pure final products. This is of paramount importance in drug development, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicity profiles. The use of this chiral building block allows chemists to control the stereochemistry of the target molecule from an early synthetic stage.

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. The following GHS hazard statements are associated with the closely related compound (R)-1-Boc-3-isobutylpiperazine and should be considered:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its utility stems from the presence of the piperazine core, the orthogonal reactivity of its two nitrogen atoms afforded by the Boc protecting group, and its defined stereochemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development programs.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]

- 4. (R)-1-Boc-2-benzylpiperazine | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-61-0 [chemicalbook.com]

- 6. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 7. 1-Boc-piperazine, 99% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols for (R)-1-Boc-2-isobutylpiperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-isobutylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry. The piperazine moiety is recognized as a "privileged scaffold," frequently incorporated into therapeutic agents to enhance physicochemical properties such as solubility and bioavailability. The presence of a chiral center at the 2-position, along with the isobutyl group, allows for stereospecific interactions with biological targets, which is crucial for optimizing efficacy and reducing off-target effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of neurokinin-1 (NK1) receptor antagonists.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, a critical step in building molecular complexity. The primary applications of this chiral building block are in the development of:

-

Neurokinin-1 (NK1) Receptor Antagonists: These agents are used for the treatment of chemotherapy-induced nausea and vomiting, as well as motion sickness. The piperazine core can mimic the conformation of endogenous ligands, while the chiral isobutyl group can provide key interactions within the receptor binding pocket.

-

Central Nervous System (CNS) Agents: The piperazine scaffold is a common feature in drugs targeting the CNS. Derivatives of this compound can be explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.

-

Antiviral and Anticancer Agents: The piperazine ring is also found in a number of antiviral (e.g., HIV-1 reverse transcriptase inhibitors) and anticancer compounds. The chirality of this compound can be exploited to achieve selective inhibition of viral or cancer-related enzymes.

Featured Application: Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist

A prime example of the application of a chiral 2-substituted piperazine is in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Maropitant . Maropitant is a potent antiemetic agent used in veterinary medicine.[1] Its structure features a substituted piperazine core that is crucial for its biological activity. The synthesis of Maropitant analogues can be achieved through the N-alkylation of a chiral Boc-protected piperazine derivative like this compound.

Biological Activity Data

The following table summarizes the biological activity of Maropitant, a representative NK1 receptor antagonist whose synthesis can be conceptually based on the use of a chiral 2-substituted piperazine.

| Compound | Target | Assay | Activity | Reference |

| Maropitant | Neurokinin-1 (NK1) Receptor | Inhibition of [³H]Substance P binding | Ki = 0.2 - 0.9 nM | [2] |

| Maropitant | Substance P-induced contraction (guinea pig trachea) | Functional Antagonism | pA₂ = 7.8 | [2] |

| Maropitant | Apomorphine-induced emesis (dogs) | In vivo efficacy | Significant reduction in vomiting | [3] |

| Maropitant | Cisplatin-induced emesis (ferrets) | In vivo efficacy | Inhibition of acute and delayed emesis | [2] |

Experimental Protocols

This section provides detailed experimental protocols for key transformations involving this compound. These protocols are based on established methodologies for the functionalization of N-Boc-piperazine derivatives.[4][5]

Protocol 1: N-Alkylation of this compound with an Alkyl Halide

This protocol describes the introduction of an alkyl substituent at the unprotected nitrogen of the piperazine ring.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

-

Add the alkyl halide (1.1 eq.) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.

Protocol 2: Reductive Amination of an Aldehyde with this compound

This protocol describes the formation of a C-N bond between the piperazine and an aldehyde via an imine intermediate, which is subsequently reduced.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc-Deprotection of a Substituted (R)-2-isobutylpiperazine Derivative

This protocol describes the removal of the Boc protecting group to liberate the secondary amine.

Materials:

-

N-Boc protected (R)-2-isobutylpiperazine derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected piperazine derivative (1.0 eq.) in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 10 eq.) or a solution of HCl in dioxane (e.g., 4M solution, 5 eq.) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a bioactive molecule using this compound as a starting material.

Caption: Synthetic workflow for bioactive molecules.

Signaling Pathway of NK1 Receptor Antagonists

This diagram illustrates the mechanism of action of NK1 receptor antagonists.

Caption: NK1 receptor antagonist mechanism.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, chiral molecules in medicinal chemistry. Its application in the development of neurokinin-1 receptor antagonists highlights its potential for creating potent and selective therapeutic agents. The provided protocols offer a foundation for the chemical modification of this scaffold, enabling the exploration of novel chemical space and the development of next-generation pharmaceuticals.

References

- 1. Maropitant - Wikipedia [en.wikipedia.org]

- 2. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist ezlopitant (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spotlight on the perioperative use of maropitant citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes: Boc Deprotection Protocols for (R)-1-Boc-2-isobutylpiperazine

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the development of pharmaceutical intermediates, due to its stability under a wide range of conditions and its facile removal under acidic conditions. (R)-2-isobutylpiperazine is a valuable chiral building block in medicinal chemistry. Its synthesis often involves the use of the Boc protecting group on one of the nitrogen atoms to allow for selective functionalization of the other. The subsequent removal, or deprotection, of the Boc group is a critical step to yield the free amine, which can then be used in further synthetic transformations.

This document provides detailed protocols for the deprotection of (R)-1-Boc-2-isobutylpiperazine, outlining common acidic and alternative methods. It is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Common Deprotection Strategies

The removal of the Boc group is typically accomplished under acidic conditions.[1] The choice of acid and solvent system is crucial and depends on the presence of other acid-sensitive functional groups in the molecule.[2] Milder, non-acidic methods are also available for substrates that are sensitive to harsh acidic environments.[3]

-

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a standard, highly effective, and widely used method for Boc deprotection.[2]

-

Hydrochloric Acid (HCl) in Dioxane/Methanol: This is a common alternative to TFA. It often results in the formation of a hydrochloride salt of the deprotected amine, which can be easily isolated by filtration.[2][4]

-

Thermal Deprotection: This method involves heating the N-Boc protected compound in a suitable solvent to induce the removal of the Boc group without the need for an acid catalyst.[2][5] This can be advantageous for molecules with acid-sensitive functionalities.[6]

-

Alternative Catalytic Methods: Other methods include the use of catalysts like iron(III) salts or heteropolyacids, which can offer milder and more selective deprotection conditions.[3][7]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the most common Boc deprotection protocols applied to N-Boc protected piperazine derivatives. The exact yields and reaction times for this compound may vary and require optimization.

| Protocol | Reagent(s) | Solvent | Temperature | Typical Time | Typical Yield | Notes |

| 1. TFA/DCM | Trifluoroacetic Acid (TFA) (5-20 eq.) | Dichloromethane (DCM) | 0 °C to Room Temp | 1-4 hours | >90% | A common and robust method.[2][8] The product is isolated as a TFA salt or as the free base after neutralization.[2] |

| 2. HCl/Dioxane | 4M HCl in Dioxane (3-5 eq.) | Dioxane or Methanol | Room Temperature | 1-3 hours | >90% | Often precipitates the product as a hydrochloride salt, simplifying isolation.[2][9][10] |

| 3. Thermal | None | High-boiling solvents (e.g., Toluene, Dioxane, Water) | 100-200 °C | 1-48 hours | Variable | Useful for acid-sensitive substrates.[5][6] Reaction times can be long, and high temperatures may cause side reactions.[5] |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[2]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA (5-10 equivalents) to the stirred solution.[2]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[2]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

-

Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the aqueous layer is basic (pH > 8).[2]

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected (R)-2-isobutylpiperazine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and is particularly useful if the TFA salt of the product is difficult to handle. The resulting hydrochloride salt often precipitates from the reaction mixture.[2]

Materials:

-

This compound

-

4M HCl in Dioxane

-

Dioxane or Methanol

-

Diethyl ether (Et₂O)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of dioxane or methanol in a round-bottom flask.

-

Acid Addition: Add 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]

-

Reaction and Precipitation: Stir the reaction for 1-3 hours.[2] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Isolation (Method A - Evaporation): Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.

-

Isolation (Method B - Precipitation): Alternatively, add diethyl ether to the reaction mixture to induce further precipitation of the product. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (R)-2-isobutylpiperazine hydrochloride.[8]

-

Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent as described in Protocol 1.

Protocol 3: Thermal Boc Deprotection

This protocol is suitable for substrates containing acid-sensitive functional groups.[11] Reaction conditions, particularly temperature and solvent, may require significant optimization.[6]

Materials:

-

This compound

-

High-boiling point solvent (e.g., Toluene, Dioxane, Trifluoroethanol)

Procedure:

-

Dissolution: Dissolve this compound in a suitable high-boiling solvent in a flask equipped with a reflux condenser.

-

Heating: Heat the solution to reflux (typically 120-200 °C, depending on the solvent) for the required duration.[5][6]

-

Monitoring: Monitor the reaction closely by TLC or LC-MS. Reaction times can be significantly longer than acidic methods.[5]

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude product, which can be purified by chromatography or distillation if necessary.

Visualized Workflows and Logic

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A practical, catalytic and selective deprotection of a Boc group in N , N ′-diprotected amines using iron( iii )-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C4RA12143K [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

Application Notes and Protocols for N-Functionalization of the Piperazine Ring in (R)-1-Boc-2-isobutylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The ability to selectively functionalize the nitrogen atoms of the piperazine ring is crucial for modulating the physicochemical and pharmacological properties of drug candidates. (R)-1-Boc-2-isobutylpiperazine is a valuable chiral building block, and its selective N-functionalization at the unprotected N4 position allows for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The presence of the isobutyl group at the C2 position can introduce steric hindrance, potentially influencing reaction kinetics and yields.

This document provides detailed application notes and experimental protocols for the three primary methods of N-functionalization of this compound: N-alkylation, N-arylation, and reductive amination.